Methyl 3-(benzylamino)benzoate
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Overview
Description
Methyl 3-(benzylamino)benzoate is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid and is characterized by the presence of a benzylamino group attached to the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(benzylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to yield methyl 3-aminobenzoate. The final step involves the reaction of methyl 3-aminobenzoate with benzylamine under appropriate conditions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the benzylamino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 3-(benzylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-(benzylamino)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but without the benzylamino group.
Benzyl benzoate: Another ester with a benzyl group attached to the benzoate structure.
Methyl 2-(benzylamino)benzoate: A positional isomer with the benzylamino group attached at a different position on the benzoate ring .
Uniqueness
Methyl 3-(benzylamino)benzoate is unique due to the specific positioning of the benzylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 3-(benzylamino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3 |
InChI Key |
UARVXYNYGUXXJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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